3,5-DIMETHYL 1-(PROPAN-2-YL)-4-(4-PROPOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Overview
Description
3,5-DIMETHYL 1-(PROPAN-2-YL)-4-(4-PROPOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a useful research compound. Its molecular formula is C21H27NO5 and its molecular weight is 373.4 g/mol. The purity is usually 95%.
The exact mass of the compound dimethyl 1-isopropyl-4-(4-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is 373.18892296 g/mol and the complexity rating of the compound is 553. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Enantioselective Synthesis
Research on 1,4-dihydropyridine derivatives has explored their synthesis and the impact of acyl chain length and branching on the enantioselectivity of lipase-catalyzed reactions. This includes studies on the kinetic resolution of 4-(2-difluoromethoxyphenyl)-substituted 1,4-dihydropyridine 3,5-diesters using Candida rugosa lipase, highlighting the significance of molecular modifications for achieving high stereoselectivity (Sobolev et al., 2002).
Vasodilatory Effects
Nimodipine, a closely related compound, is a calcium channel blocker that demonstrates preferential cerebrovascular action. Studies have indicated its effectiveness in preventing cerebral vasospasm, potentially benefiting conditions such as subarachnoid hemorrhage. This underscores the therapeutic significance of structural analogs in vascular health (Kazda & Towart, 2005).
Novel Synthesis Methods
Research into the synthesis of polyfunctionalized 1,4-dihydropyridines in aqueous media reveals innovative approaches to creating these compounds, highlighting the versatility of dimethyl acetylenedicarboxylate in constructing complex heterocyclic structures (Hadjebi et al., 2011).
Antileukemic Activity
The exploration of 5-substituted derivatives of dimethyl 2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate for antileukemic activity provides insights into the potential therapeutic applications of 1,4-dihydropyridine derivatives in cancer treatment, underscoring the importance of chemical modifications for enhancing biological activity (Anderson & Corey, 1977).
Properties
IUPAC Name |
dimethyl 1-propan-2-yl-4-(4-propoxyphenyl)-4H-pyridine-3,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO5/c1-6-11-27-16-9-7-15(8-10-16)19-17(20(23)25-4)12-22(14(2)3)13-18(19)21(24)26-5/h7-10,12-14,19H,6,11H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVKATJZPZUUPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C(=CN(C=C2C(=O)OC)C(C)C)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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